Damnacanthal

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

Mechanisms of Action

Damnacanthal exhibits notable anticancer effects through several mechanisms:

- Inhibition of Oncogenes : It has been shown to inhibit the Ras oncogene and p56lck tyrosine kinase, which are crucial in cancer cell signaling pathways .

- Apoptosis Induction : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating the expression of apoptosis-related proteins such as caspases .

- Cell Cycle Interference : this compound disrupts the cell cycle progression, particularly by downregulating cyclin D1, which is essential for cell cycle regulation .

Case Studies and Findings

- A study demonstrated that this compound effectively inhibited the growth of colorectal cancer cells in vitro and in vivo, outperforming 5-fluorouracil (5-FU), a standard chemotherapy drug. The growth inhibition was dose- and time-dependent, with an LD50 value of 2500 mg/kg indicating low toxicity .

- Another investigation highlighted its efficacy against oral squamous cell carcinoma (OSCC), showing significant suppression of cell proliferation and migration .

Toxicity Profile

This compound's safety profile is crucial for its therapeutic application. Research indicates that:

- The acute oral toxicity in mice is relatively low, with an LD50 cut-off value suggesting a favorable safety margin for potential clinical use .

- Long-term studies are necessary to establish comprehensive safety data, especially concerning chronic exposure and potential side effects.

Other Biological Activities

Beyond its anticancer properties, this compound has demonstrated various other pharmacological effects:

- Antimicrobial Properties : It exhibits antifungal activity against Candida albicans and antituberculosis effects against Mycobacterium tuberculosis .

- Antioxidant Effects : The compound has been reported to possess antioxidant activities that may contribute to its overall therapeutic efficacy .

Comparative Efficacy

A comparative analysis of this compound and its derivative northis compound reveals differences in their biological activities against various cancer cell lines. The following table summarizes their IC50 values:

| Cell Line | This compound (IC50 μg/mL) | Northis compound (IC50 μg/mL) |

|---|---|---|

| H400 | 1.9 | 6.8 |

| H413 | 2.9 | 12.2 |

| H357 | 2 | 13 |

| H376 | 2.6 | 10 |

This data indicates that this compound often exhibits greater potency compared to northis compound across several tested cancer cell lines .

Mécanisme D'action

Target of Action

Damnacanthal, an anthraquinone present in noni plants, targets several tyrosine kinases . It has been reported to inhibit the oncogene Ras, p56lck tyrosine kinase , and c-Met . It also targets several signal transduction proteins related to cell growth inhibition or apoptosis . Cyclin D1, an important regulatory protein in cell cycle progression, is another target of this compound .

Mode of Action

This compound interacts with its targets, leading to a variety of changes. It inhibits tyrosine kinases, including EGF, Lck, Lyn, and Src receptor . It also suppresses cyclin D1 expression at the post-translational level . Furthermore, it inhibits c-Met both in vitro and in cell culture .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-KB pathway and decreases the phosphorylation levels of Akt . It also targets matrix metalloproteinase-2 secretion in Hep G2 cells . These effects on biochemical pathways lead to downstream effects such as cell growth inhibition and apoptosis induction .

Pharmacokinetics

It is known that this compound has low water solubility and low bioavailability . Formulating this compound into a biodegradable nanocapsule drug delivery system may increase its bioavailability .

Result of Action

This compound has potent anti-cancer properties. It inhibits the growth and clonogenic potential of various cancer cells . It induces apoptosis in a dose- and time-dependent manner . It also causes cell cycle arrest at the G0/G1 phase .

Analyse Biochimique

Biochemical Properties

Damnacanthal interacts with various biomolecules, including enzymes and proteins. It has been found to cause internucleosomal DNA cleavage, producing multiple 180–200 bp fragments . This is due to the activation of the Mg2+/Ca2±dependent endonuclease .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have cytotoxic effects on MDA-MB231, MCF-7, and 4T1 cells . It influences cell function by inducing apoptosis and causing arrest at the G0/G1 phase of the cell cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It causes DNA fragmentation in cells, leading to apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to have a cytotoxic effect by inducing apoptosis, while also causing arrest at the G0/G1 phase of the cell cycle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le damnacanthal peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la condensation de Friedel-Crafts pour former le squelette d'anthraquinone . La synthèse comprend généralement les étapes suivantes :

Formation du squelette d'anthraquinone : Ceci est réalisé par la condensation de Friedel-Crafts, qui est favorisée en raison de sa simplicité et de ses conditions réactionnelles moins exigeantes.

Modifications supplémentaires : Les étapes suivantes impliquent une méthylation et d'autres modifications pour obtenir la structure finale du this compound.

Méthodes de production industrielle

La production industrielle du this compound implique l'extraction des racines de Morinda citrifolia à l'aide d'eau ou de solvants organiques . Cette méthode garantit l'isolement du composé sous sa forme naturelle, en préservant sa bioactivité.

Analyse Des Réactions Chimiques

Types de réactions

Le damnacanthal subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés.

Réduction : Il peut également subir des réactions de réduction pour donner des formes réduites du composé.

Substitution : Les réactions de substitution, en particulier celles impliquant les groupes méthoxy et hydroxyle, sont courantes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme l'iodure de méthyle et l'hydroxyde de sodium sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'anthraquinone, qui présentent différentes activités biologiques .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres dérivés d'anthraquinone.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition de la tyrosine kinase p56lck, une enzyme clé impliquée dans les voies de signalisation cellulaire . Cette inhibition conduit à l'induction de l'apoptose dans les cellules cancéreuses, provoquant un arrêt du cycle cellulaire en phase G0/G1 . Le composé active également l'endonuclease Mg2+/Ca2±dépendante, conduisant à la fragmentation de l'ADN et à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Nordamnacanthal : Une autre anthraquinone naturelle présentant des effets cytotoxiques similaires.

1,3-Dihydroxyanthraquinone : Exhibe une cytotoxicité modérée contre les lignées cellulaires cancéreuses.

1,3-Diméthoxyanthraquinone : Connu pour sa bonne cytotoxicité.

Unicité du this compound

Le this compound se distingue par ses effets cytotoxiques puissants et son inhibition sélective de la tyrosine kinase p56lck . Sa capacité à induire l'apoptose et à provoquer un arrêt du cycle cellulaire en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

Damnacanthal, a naturally occurring anthraquinone found in the fruit of the noni plant (Morinda citrifolia), has garnered attention due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound exhibits several mechanisms through which it exerts its anticancer effects:

- Induction of Apoptosis : this compound is a potent inducer of apoptosis in various cancer cell lines. It activates pro-apoptotic genes such as p53 and p21, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. In MCF-7 breast cancer cells, treatment with this compound resulted in an increase in apoptotic markers such as BAX and caspase-7, confirming its role in promoting programmed cell death .

- Inhibition of Tyrosine Kinases : Research indicates that this compound targets several tyrosine kinases, including c-Met. It inhibits c-Met phosphorylation, which is crucial for cancer cell proliferation and survival. This inhibition leads to decreased Akt phosphorylation and subsequent apoptosis in hepatocellular carcinoma cells (Hep G2) .

- Regulation of NF-κB : this compound has been shown to suppress NF-κB protein expression in melanoma cells, which is significant as NF-κB is often associated with cancer progression and resistance to therapy .

Anticancer Activity Across Cell Lines

This compound's anticancer effects have been documented across various cancer cell lines:

| Cell Line | Effect Observed | Concentration |

|---|---|---|

| MCF-7 (Breast) | Induction of apoptosis; G1 phase arrest | 8.2 μg/ml |

| Hep G2 (Liver) | Inhibition of growth; increased early/late apoptotic cells | 50 μM |

| MUM-2B (Melanoma) | Suppression of NF-κB expression | Not specified |

| HL-60 (Leukemia) | Induction of apoptosis; activation of caspases | Not specified |

| HT-29 (Colorectal) | Induction of apoptosis | Not specified |

Case Studies and Research Findings

-

Combination Therapy with Doxorubicin :

A study investigated the combinatorial effects of this compound with doxorubicin on MCF-7 cells. The results indicated that the combination significantly decreased cell viability compared to doxorubicin alone. The combination therapy enhanced the cytotoxic effects, demonstrating potential for improved therapeutic strategies in breast cancer treatment . -

Inhibition Studies :

In vitro assays revealed that this compound inhibited more than 50% of the activity of multiple kinases at a concentration of 10 μM. This broad-spectrum inhibition suggests that this compound may serve as a multi-targeted agent in cancer therapy . -

Cell Cycle Analysis :

Flow cytometric analysis showed that treatment with this compound led to significant accumulation in the sub-G1 population in Hep G2 cells, indicating enhanced apoptosis. This finding aligns with the observed increase in apoptotic markers following treatment .

Propriétés

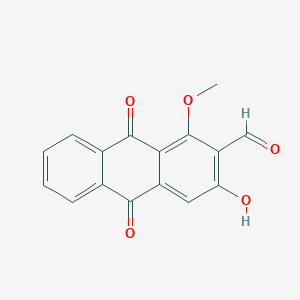

IUPAC Name |

3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDMWUNUULAXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197253 | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-84-9 | |

| Record name | Damnacanthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damnacanthal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 477-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Damnacanthal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC3CB63CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.